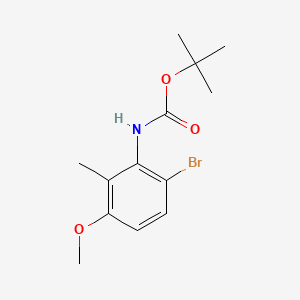

tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate

Description

tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring

Properties

Molecular Formula |

C13H18BrNO3 |

|---|---|

Molecular Weight |

316.19 g/mol |

IUPAC Name |

tert-butyl N-(6-bromo-3-methoxy-2-methylphenyl)carbamate |

InChI |

InChI=1S/C13H18BrNO3/c1-8-10(17-5)7-6-9(14)11(8)15-12(16)18-13(2,3)4/h6-7H,1-5H3,(H,15,16) |

InChI Key |

GQPGFDWHHDMSJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1NC(=O)OC(C)(C)C)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate typically involves the reaction of 6-bromo-3-methoxy-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.

Reduction Reactions: The carbamate group can be reduced to form an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

Oxidation Reactions: Products include aldehydes or ketones.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study enzyme activity and protein interactions.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The bromine atom can participate in halogen bonding, which can influence the binding affinity of the compound to its targets. The methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (2-bromo-6-methoxypyridin-3-yl)carbamate

- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

Uniqueness

tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the methoxy group on the phenyl ring distinguishes it from other carbamates and influences its interaction with molecular targets.

Biological Activity

tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate is an organic compound that has attracted interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group , a bromine atom , and a methoxy group on a phenyl ring. Its molecular structure contributes to its reactivity and interactions with biological targets, making it a subject of extensive research in both organic synthesis and pharmacology.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has been studied as a biochemical probe to investigate enzyme mechanisms. Its ability to interact with specific enzymes suggests potential applications in drug development.

- Anticancer Activity : Preliminary studies have shown that derivatives of similar structures can inhibit cancer cell proliferation. For instance, compounds with structural similarities have demonstrated selective toxicity against various cancer cell lines, highlighting the potential for this compound in oncology .

In Vitro Studies

- Cell Proliferation Inhibition : In studies involving human cancer cell lines, related compounds exhibited significant inhibitory effects on cell growth. For example, certain derivatives showed IC50 values in the low micromolar range against breast cancer cells, indicating strong anticancer properties .

- Selectivity : Some studies reported that similar compounds displayed selectivity for cancer cells over normal cells, suggesting a therapeutic window that could minimize side effects during treatment .

Mechanistic Insights

The interaction of this compound with biological targets has been investigated through various assays:

- ATPase Activity : Compounds similar to this carbamate have been shown to stimulate ATPase activity in P-glycoprotein (P-gp), which is crucial for drug transport across cell membranes. This suggests that such compounds may influence drug resistance mechanisms in cancer therapy .

Case Studies

Several case studies have highlighted the biological activity of structurally related compounds:

- A study focusing on pyrimidine-based drugs revealed that certain derivatives exhibited potent anticancer effects with selectivity for tumor cells over normal cells .

- Research on benzo[b]furan derivatives demonstrated enhanced antiproliferative activity against multiple human cancer cell lines compared to standard treatments, showcasing the potential of similar chemical frameworks in drug design .

Comparative Analysis

The following table summarizes the biological activities and selectivity profiles of related compounds:

| Compound Name | IC50 (μM) | Selectivity Index | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Investigated for enzyme inhibition |

| Compound A | 0.126 | 19-fold | Strong inhibitory effect on MDA-MB-231 |

| Compound B | 0.87–12.91 | High | Better growth inhibition than 5-FU |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.